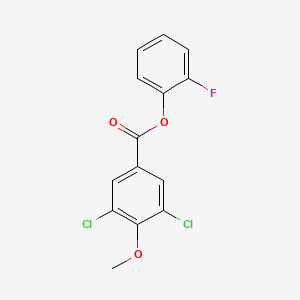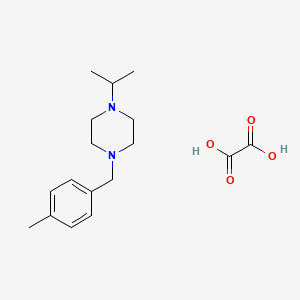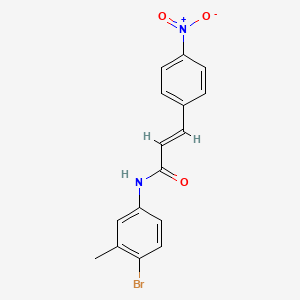![molecular formula C20H24O4 B4957936 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of aldehydes and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the NF-kappaB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the MAPK pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its potential therapeutic applications, its ability to inhibit multiple pathways, and its relatively low toxicity. However, the limitations of using 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its low solubility in water, its low stability under certain conditions, and its relatively low yield in the synthesis process.
Future Directions
There are several future directions for the research on 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Firstly, further studies are needed to fully understand the mechanism of action of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in different diseases. Secondly, more efficient synthesis methods need to be developed to increase the yield of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Thirdly, the potential side effects and toxicity of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde need to be investigated in more detail. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in humans.
Conclusion:
In conclusion, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, or 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. The synthesis of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde involves a multistep process, and its mechanism of action is believed to act through multiple pathways. 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in different diseases, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the research on 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, including further studies on its mechanism of action, more efficient synthesis methods, investigation of its potential side effects and toxicity, and clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde involves a multistep process that starts with the conversion of 2,5-dimethylphenol to 4-(2,5-dimethylphenoxy)butan-1-ol through an alkylation reaction. This intermediate is then oxidized to 4-(2,5-dimethylphenoxy)butanal, which is further reacted with 3-methoxybenzyl alcohol to yield 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. The overall yield of this process is around 30%.
Scientific Research Applications
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15-6-7-16(2)19(12-15)24-11-5-4-10-23-18-9-8-17(14-21)13-20(18)22-3/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMICWHQXGTDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,5-Dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)

![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)

![1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)

![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)

![6-{[(3-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4957951.png)

